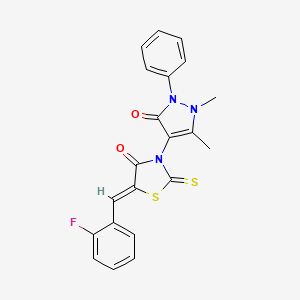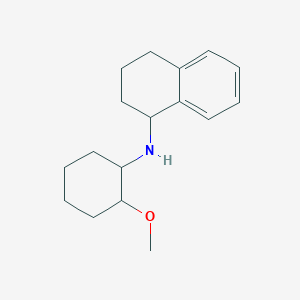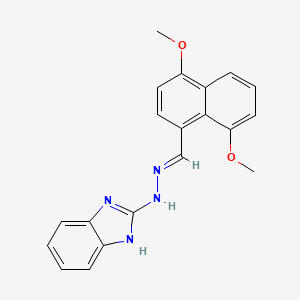
2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl 3-methyl-1-piperidinecarbodithioate
Descripción general
Descripción
2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl 3-methyl-1-piperidinecarbodithioate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BR-DIM, which stands for brominated derivative of 1,3-diindolylmethane. In
Aplicaciones Científicas De Investigación
BR-DIM has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, including the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). BR-DIM has also been studied for its potential as a chemopreventive agent, which can help prevent the development of cancer in healthy individuals.
Mecanismo De Acción
The mechanism of action of BR-DIM is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. BR-DIM has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. This may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
BR-DIM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). BR-DIM has also been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BR-DIM in lab experiments is its specificity for cancer cells. It has been shown to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using BR-DIM in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on BR-DIM. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the investigation of the molecular mechanisms underlying its anti-cancer properties. Additionally, there is potential for BR-DIM to be used in other areas of scientific research, such as immunology and neurobiology. Further studies are needed to fully explore the potential applications of this compound.
Propiedades
IUPAC Name |
[2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2NO2S2/c1-9-3-2-4-18(7-9)15(21)22-8-13(19)11-5-10(16)6-12(17)14(11)20/h5-6,9,20H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXUIXINYPYVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)SCC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320162 | |
| Record name | [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
CAS RN |
331869-69-3 | |
| Record name | [2-(3,5-dibromo-2-hydroxyphenyl)-2-oxoethyl] 3-methylpiperidine-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzyloxy)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862884.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3862892.png)
![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine](/img/structure/B3862901.png)
![N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3862909.png)



![2-[2-(2-fluorobenzylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B3862931.png)
![{(2S,4R)-4-(dimethylamino)-1-[(6-phenoxypyridin-3-yl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3862951.png)

![N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide](/img/structure/B3862959.png)
![(2-bromobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3862961.png)
